3-Methylbutyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitrobenzoic acid with 3-methylbutanol in the presence of a dehydrating agent to form the ester. This is followed by the reaction with 4-aminobenzoic acid to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 3-METHYLBUTYL 4-(2-CHLORO-5-NITROBENZAMIDO)BENZOATE
- 3-METHYLBUTYL 4-(4-NITROBENZAMIDO)BENZOATE
Uniqueness
Compared to similar compounds, 3-METHYLBUTYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and nitro groups provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C19H19ClN2O5 |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-methylbutyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H19ClN2O5/c1-12(2)9-10-27-19(24)13-3-5-14(6-4-13)21-18(23)16-8-7-15(22(25)26)11-17(16)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
OIOVPDDPKUSADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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